

# The Pharmacokinetics and Pharmacodynamics of GMX1777: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Teglarinad Chloride |           |
| Cat. No.:            | B1682002            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GMX1777, also known as teglarinad, is a systematically administered prodrug that undergoes rapid conversion in vivo to its active metabolite, GMX1778 (formerly CHS-828). GMX1778 is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting NAMPT, GMX1778 depletes intracellular NAD+ levels, a critical coenzyme for cellular metabolism and energy production, leading to ATP depletion and ultimately, cancer cell death. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on GMX1777 and its active form, GMX1778.

### **Pharmacokinetics**

GMX1777 was developed as a more soluble prodrug of GMX1778 to improve its pharmaceutical properties for intravenous administration.[1] Pharmacokinetic studies have been conducted in both preclinical animal models and in a Phase I clinical trial in human patients with advanced solid tumors and lymphomas.

## **Preclinical Pharmacokinetics**



A preclinical study in mice provides the most detailed available pharmacokinetic data for GMX1778 following administration of GMX1777.

Table 1: Preclinical Pharmacokinetic Parameters of GMX1778 in Mice

| Parameter                                          | Value                  | Conditions                      |
|----------------------------------------------------|------------------------|---------------------------------|
| Dose of GMX1777                                    | 75 mg/kg               | 24-hour intravenous infusion[1] |
| Steady-State Plasma Concentration (Css) of GMX1778 | ~1 μg/mL               |                                 |
| Other PK parameters (Cmax, AUC, t1/2)              | Not Publicly Available |                                 |

Note: Detailed pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) for GMX1777 and GMX1778 in preclinical models have not been reported in publicly available literature.

#### **Clinical Pharmacokinetics**

A Phase I dose-escalation study was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of GMX1777 administered as a 24-hour intravenous infusion every 21 days.[2][3] Preliminary pharmacokinetic data from this trial indicated a rapid and extensive conversion of GMX1777 to GMX1778.[2][3]

Table 2: GMX1777 Phase I Clinical Trial Dose Escalation and MTD



| Dose Level (mg/m²) | Number of Patients | Key Findings                                                           |
|--------------------|--------------------|------------------------------------------------------------------------|
| 60                 | 1                  | No toxicities > Grade 1 in Cycle 1[2]                                  |
| 120                | 3                  | Grade 2 toxicities observed[2]                                         |
| 160                | Expanded Cohort    | Grade 3 pruritus and purpura[2]                                        |
| 200                | Expanded Cohort    | Grade 4 GI hemorrhage and thrombocytopenia (Dose-Limiting Toxicity)[2] |
| 140                | Expanded Cohort    | Maximum Tolerated Dose (MTD)[3]                                        |

A key observation from the clinical trial was that the exposure to GMX1778 increased in a more than dose-proportional manner with increasing doses of GMX1777.[2] However, specific quantitative data for Cmax, AUC, and half-life for either GMX1777 or GMX1778 from this clinical trial are not publicly available.

## **Pharmacodynamics**

The primary pharmacodynamic effect of GMX1777 is the inhibition of NAMPT by its active metabolite GMX1778, leading to the depletion of intracellular NAD+ levels.

## **In Vitro Potency**

GMX1778 is a potent inhibitor of the NAMPT enzyme.

Table 3: In Vitro Potency of GMX1778

| Parameter  | Value            |
|------------|------------------|
| NAMPT IC50 | < 25 nM[4][5][6] |

## **Preclinical Pharmacodynamics**



The preclinical study in mice demonstrated a clear link between GMX1777 administration and the desired pharmacodynamic effect in tumors.

Table 4: Preclinical Pharmacodynamic Effects of GMX1777 in Mice

| Dose of GMX1777               | Pharmacodynamic<br>Endpoint | Result                     | Tumor Models                                                                                       |
|-------------------------------|-----------------------------|----------------------------|----------------------------------------------------------------------------------------------------|
| 75 mg/kg (24h IV<br>infusion) | NAD+ Levels in<br>Tumors    | Significantly decreased[1] | IM-9 (multiple<br>myeloma), SHP-77<br>(small-cell lung<br>cancer), HCT-116<br>(colon carcinoma)[1] |

These findings confirmed that therapeutically relevant concentrations of GMX1778 were achieved in the tumors, leading to the intended biological effect.

# Signaling Pathways and Experimental Workflows GMX1777 Mechanism of Action

The following diagram illustrates the mechanism of action of GMX1777, from its conversion to the active drug GMX1778 to the downstream effects on cellular metabolism.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of GMX1777: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682002#pharmacokinetics-and-pharmacodynamics-of-gmx1777]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com